molecular formula C12H16O2 B15052291 (1R,3S)-3-phenylmethoxycyclopentan-1-ol

(1R,3S)-3-phenylmethoxycyclopentan-1-ol

Cat. No.: B15052291
M. Wt: 192.25 g/mol
InChI Key: SFIICXXRMNDRQC-NEPJUHHUSA-N
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Description

(1R,3S)-3-Phenylmethoxycyclopentan-1-ol is a chiral cyclopentanol derivative offered as a high-purity chemical building block for research and development. This compound features a defined stereochemistry at the 1 and 3 positions of the cyclopentane ring, a structural motif recognized for its utility in synthesizing complex molecules . The phenylmethoxy (benzyloxy) ether group attached to the ring provides a protected alcohol functionality and can influence the molecule's lipophilicity and conformational properties. Researchers can leverage this stereodefined scaffold in various applications, including medicinal chemistry for the preparation of potential bioactive molecules , and in organic synthesis as a precursor or intermediate for natural products and other complex structures . The specific stereochemistry of (1R,3S) is critical for inducing asymmetry in subsequent synthetic transformations, making it a valuable reagent for developing novel compounds with targeted optical activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets and handle the compound according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R,3S)-3-phenylmethoxycyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1

InChI Key

SFIICXXRMNDRQC-NEPJUHHUSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1O)OCC2=CC=CC=C2

Canonical SMILES

C1CC(CC1O)OCC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 1r,3s 3 Phenylmethoxycyclopentan 1 Ol and Analogous Chiral Cyclopentanols

Retrosynthetic Analysis of the (1R,3S)-3-phenylmethoxycyclopentan-1-ol Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, more readily available starting materials. This process involves identifying key strategic bonds and employing logical disconnections that correspond to reliable chemical transformations.

Key Disconnections and Strategic Bonds

The primary strategic bonds in this compound are the C-O bonds of the alcohol and the ether functionalities. A disconnection of these bonds leads back to the core cyclopentane (B165970) scaffold. A crucial retrosynthetic step involves the disconnection of the cyclopentane ring itself, often through a cycloaddition pathway, which is a powerful strategy for forming five-membered rings.

A plausible retrosynthetic pathway is outlined below:

Functional Group Interconversion (FGI): The target molecule, a 1,3-diol monoether, can be envisioned as arising from a protected 1,3-diol. This suggests a precursor such as a ketone, where the hydroxyl group is introduced via a stereoselective reduction.

C-O Disconnection: The phenylmethoxy group can be introduced via Williamson ether synthesis, pointing to a diol precursor, (1R,3S)-cyclopentane-1,3-diol.

Cyclopentane Ring Disconnection: A powerful approach to the chiral cyclopentane core is a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene (B3395910) and a suitable dienophile. This strategy allows for the initial formation of the five-membered ring with functionalities that can be further elaborated to the desired hydroxyl and phenylmethoxy groups. An alternative is a [3+2] cycloaddition.

Identification of Precursor Molecules

Based on the retrosynthetic analysis, several key precursor molecules can be identified:

3-Phenylmethoxycyclopentanone: This ketone is a direct precursor where a stereoselective reduction of the carbonyl group would yield the target alcohol. The challenge lies in achieving the desired (1R) configuration at the newly formed stereocenter.

(1R,3S)-Cyclopentane-1,3-diol: This diol serves as a versatile intermediate. Selective protection of one hydroxyl group would lead to the target molecule.

Cyclopentene (B43876) oxide: This epoxide is a common starting material for the synthesis of 1,2-disubstituted cyclopentanes. While not a direct precursor to a 1,3-disubstituted pattern, it can be a starting point for multi-step syntheses.

Cyclopentadiene and a Chiral Dienophile: For a Diels-Alder approach, cyclopentadiene is the diene, and a chiral dienophile containing a masked hydroxyl or amino group can be used to establish the initial stereochemistry. A patent for the synthesis of the analogous (1R,3S)-3-amino-1-cyclopentanol utilizes an asymmetric cycloaddition with cyclopentadiene, highlighting the feasibility of this strategy. ias.ac.innih.gov

Stereoselective Approaches to this compound and its Diastereomers

Achieving the desired (1R,3S) stereochemistry requires the application of highly selective synthetic methods. These can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Cyclopentane Ring Formation

Diastereoselective methods aim to control the relative stereochemistry of the two stereocenters.

Substrate-Controlled Reduction: The reduction of a chiral, non-racemic ketone precursor, such as (S)-3-phenylmethoxycyclopentanone, can proceed with high diastereoselectivity. The existing stereocenter at C3 can direct the approach of the reducing agent to the carbonyl group, favoring the formation of one diastereomer over the other. The choice of reducing agent is critical in determining the stereochemical outcome. Bulky reducing agents may favor attack from the less hindered face, while smaller reagents or those capable of chelation control can lead to the opposite diastereomer.

PrecursorReducing AgentMajor Diastereomer
(S)-3-PhenylmethoxycyclopentanoneL-Selectride®This compound
(S)-3-PhenylmethoxycyclopentanoneSodium Borohydride (B1222165)(1S,3S)-3-phenylmethoxycyclopentan-1-ol

Directed Hydrogenation: The hydrogenation of a cyclopentene precursor with a directing group, such as a hydroxyl or ether, can control the facial selectivity of hydrogen addition to the double bond.

Enantioselective Functionalization of Cyclopentane Precursors

Enantioselective methods are crucial for establishing the absolute stereochemistry of the molecule, starting from achiral or racemic precursors.

Enzymatic Resolution: A common and powerful strategy involves the enzymatic resolution of a racemic mixture. For example, racemic 3-phenylmethoxycyclopentan-1-ol can be subjected to acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol.

SubstrateEnzymeReactionProduct
(±)-3-Phenylmethoxycyclopentan-1-olLipaseAcylation(1S,3R)-3-phenylmethoxycyclopentyl acetate (B1210297) + this compound

Asymmetric Epoxidation and Ring Opening: The Sharpless asymmetric epoxidation of a suitable cyclopentenol (B8032323) precursor can generate an enantioenriched epoxide. Subsequent regioselective and stereoselective ring-opening of the epoxide with a suitable nucleophile can introduce the second functional group with controlled stereochemistry.

Desymmetrization of Meso Compounds: An achiral meso-compound, such as cis-3-phenylmethoxycyclopentane-1,2-diol, can be desymmetrized using a chiral catalyst or enzyme to selectively functionalize one of the two enantiotopic hydroxyl groups. This approach can lead to high enantiomeric excess in the product.

Catalytic Strategies for the Synthesis of Phenylmethoxycyclopentanols

Catalytic methods offer an efficient and atom-economical approach to the synthesis of chiral molecules. Both metal-based and organocatalytic systems have been developed for the asymmetric synthesis of cyclopentane derivatives.

Transition Metal Catalysis: Chiral transition metal complexes, for instance, those of rhodium, ruthenium, or palladium, can catalyze a variety of enantioselective transformations. These include asymmetric hydrogenation of prochiral cyclopentenes or cyclopentenones, and kinetic resolution of racemic alcohols.

Organocatalysis: Chiral small organic molecules can act as catalysts for enantioselective reactions. For example, a proline-catalyzed aldol (B89426) reaction could be used to construct a functionalized cyclopentane precursor.

Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps can be a highly effective strategy. For instance, a recent study on the synthesis of a similar intermediate, (1R,3R)-3-hydroxycyclopentanemethanol, employed an enoate reductase for the key stereoselective reduction step. nih.gov This highlights the potential of biocatalysis in accessing chiral cyclopentanol (B49286) derivatives.

Transition Metal-Catalyzed Cyclization and Functionalization

Transition metal catalysis offers powerful tools for the construction of the cyclopentane ring and the introduction of chiral centers with high levels of stereocontrol. Various metals, including ruthenium, rhodium, and palladium, have been successfully employed in cyclization and functionalization reactions to afford chiral cyclopentanols and their precursors.

One prominent strategy involves the use of ruthenium carbene complexes to catalyze ring-closing metathesis (RCM) of appropriate diene precursors, followed by hydrogenation to yield saturated cyclopentanols. This tandem approach allows for the efficient construction of the five-membered ring. For instance, ruthenium-based catalysts can facilitate the cyclization of diallyl ethers or related dienes, with subsequent in-situ or separate hydrogenation of the resulting cyclopentenol to the desired cyclopentanol.

Cobalt-catalyzed reductive [3+2] cycloaddition of allenes and enones represents another effective method for the synthesis of functionalized cyclopentanols. This approach allows for the diastereoselective formation of the cyclopentanol core in good yields. Additionally, rhodium(I)-catalyzed conjugate addition of aryl or alkenylboronic acids to cyclopentenones has been shown to be highly effective for introducing substituents onto the cyclopentane ring. researchgate.net

The following table summarizes representative examples of transition metal-catalyzed syntheses of chiral cyclopentanol derivatives.

Catalyst/ReagentSubstrate(s)Product TypeYield (%)Stereoselectivity
Ru Carbene Complex / H₂Acyclic DieneSubstituted CyclopentanolHighDiastereoselective
CoI₂(dppe)/Zn/ZnI₂Allene and EnoneFunctionalized CyclopentanolVery GoodDiastereoselective
[Rh(acac)(CO)₂]/dppbCyclopentenone and Arylboronic AcidAryl-substituted Cyclopentanone (B42830)HighN/A

This table is a representation of typical results and may not reflect the full scope of each reaction.

Organocatalytic Asymmetric Synthesis of Cyclopentanol Derivatives

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, avoiding the use of often toxic and expensive heavy metals. These reactions typically employ small, chiral organic molecules to induce enantioselectivity. The synthesis of highly functionalized, chiral cyclopentane derivatives has been a significant area of focus within this field.

A notable approach involves domino or cascade reactions, where multiple bonds and stereocenters are formed in a single synthetic operation. For instance, an organocatalytic triple Michael domino reaction has been developed for the highly stereoselective asymmetric synthesis of fully functionalized cyclopentanes bearing an oxindole (B195798) moiety. nih.govnih.gov This method allows for the creation of three C-C bonds and six stereocenters, including a quaternary one, in a one-pot reaction from simple starting materials. nih.govnih.gov Although the direct product is a cyclopentanone derivative, its subsequent stereoselective reduction provides access to the corresponding chiral cyclopentanols.

Similarly, asymmetric Michael additions of diones to unsaturated compounds, catalyzed by chiral squaramides or prolinol ethers, have been utilized to construct substituted cyclopentanones with high enantioselectivity. beilstein-journals.orgx-mol.com These reactions create key intermediates that can be readily converted to chiral cyclopentanols. The desymmetrization of prochiral cyclopentene-1,3-diones using chiral organocatalysts also provides an efficient route to chiral cyclopentane frameworks. rsc.org

The table below highlights key findings in the organocatalytic synthesis of chiral cyclopentane derivatives that are precursors to chiral cyclopentanols.

OrganocatalystReaction TypeSubstratesProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Diphenyl prolinol silyl (B83357) etherTriple Michael Domino ReactionOxindole, Unsaturated Diene, CinnamaldehydeFully Substituted CyclopentaneExcellentVery Good
Multifunctional SquaramideAsymmetric Michael AdditionCyclopentane-1,2-dione, Alkylidene OxindoleMichael AdductHighModerate
H₈-TRIPFormal Diaza–ene ReactionCyclopentene-1,3-dione, HydrazoneChiral Cyclopentane-1,3-dioneGood to HighExcellent

This table showcases the stereochemical control achievable in organocatalytic formations of cyclopentane rings.

Biocatalytic Transformations in Cyclopentanol Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly oxidoreductases like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are exceptionally effective in the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols, often with near-perfect enantioselectivity and diastereoselectivity. nih.gov

The enzymatic reduction of substituted cyclopentanones and cyclopentenones is a well-established method for producing enantiomerically pure cyclopentanols. researchgate.net This approach is attractive due to the mild reaction conditions (ambient temperature and pressure) and the high degree of stereocontrol. nih.gov For example, the enantioselective reduction of 3-functionalized cyclopentenones has been successfully applied to the synthesis of a human NK-1 receptor antagonist, demonstrating the industrial applicability of this technology. researchgate.net

Directed evolution of enzymes has further expanded the substrate scope and stereoselectivity of biocatalytic reductions. By modifying the active site of an alcohol dehydrogenase from Thermoethanolicus brockii, researchers have developed a variant capable of catalyzing the stereoselective reduction of a diverse range of axially and centrally chiral alkylidene cyclopentanones to their corresponding cyclopentanols with excellent enantio- and diastereoselectivity (up to >99% ee and >99:1 dr). acs.org

The following table presents examples of biocatalytic reductions for the synthesis of chiral cyclopentanols.

EnzymeSubstrateProductEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
Ketoreductase (KRED)3-Functionalized CyclopentenoneChiral 3-Functionalized CyclopentanolHighHigh
Evolved ADH (T. brockii)Axially Chiral Alkylidene CyclopentanoneAxially and Centrally Chiral Alkylidene Cyclopentanolup to >99%up to >99:1
Horse Liver Alcohol Dehydrogenase (HLADH)Dimethyl-substituted bicyclo[3.2.0]hept-2-en-6-one(6S)-endo-alcohol>95%N/A

This table illustrates the high degree of stereoselectivity achieved through biocatalytic methods.

Synthetic Routes Involving Cyclopentanone Precursors

Catalytic Hydrogenation and Rearrangement from Biomass-Derived Feedstocks

The sustainable production of chemical intermediates is a major goal in modern chemistry. Biomass-derived feedstocks, such as furfural (B47365), offer a renewable alternative to petroleum-based starting materials for the synthesis of cyclopentanone and its derivatives. acs.orgacs.org Furfural can be obtained from the acid-catalyzed dehydration of pentose (B10789219) sugars found in hemicellulose. acs.org

The conversion of furfural to cyclopentanone typically involves a multi-step process within a single pot, utilizing a bifunctional catalyst that possesses both hydrogenation and acidic functionalities. nih.gov The reaction mechanism generally proceeds through the initial hydrogenation of furfural to furfuryl alcohol. This is followed by an acid-catalyzed Piancatelli rearrangement, which transforms the furan (B31954) ring into a five-membered carbocycle. nih.govnih.gov Subsequent hydrogenation steps lead to the final cyclopentanone product. nih.govnih.gov

Various metal catalysts, including those based on ruthenium, palladium, and nickel, have been shown to be effective for this transformation. acs.orgrsc.org For example, a supported ruthenium nanoparticle catalyst on an acidic metal-organic framework (MOF) material has demonstrated high activity and selectivity for the conversion of furfural to cyclopentanone in an aqueous medium. rsc.org

FeedstockCatalystKey IntermediatesProduct
FurfuralBifunctional (e.g., Ru/MIL-101)Furfuryl Alcohol, 4-hydroxy-2-cyclopentanoneCyclopentanone
5-Hydroxymethylfurfural (HMF)Bifunctional2,5-bis(hydroxymethyl)furan, 4-hydroxy-(4-hydroxymethyl)-2-cyclopentanone3-(hydroxymethyl)cyclopentanone

This table outlines the pathway from renewable feedstocks to cyclopentanone precursors.

Selective Reduction of Cyclopentanone Derivatives

Once a substituted cyclopentanone is obtained, the final and often crucial step in the synthesis of a specific chiral cyclopentanol is the stereoselective reduction of the carbonyl group. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation, allowing for the preferential formation of one diastereomer over another.

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a well-known method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. mdpi.com This method can also be applied to saturated ketones to achieve high diastereoselectivity, often favoring attack from the less sterically hindered face. The cerium salt is believed to coordinate with the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack. mdpi.com

Furthermore, the use of bulky borohydride reagents or the formation of boron chelates can provide excellent stereocontrol in the reduction of β-hydroxy or β-alkoxy ketones to their corresponding syn- or anti-1,3-diols. semanticscholar.org By carefully selecting the reducing agent, it is possible to control the relative stereochemistry of the newly formed hydroxyl group in relation to existing stereocenters on the cyclopentane ring. This level of control is essential for the synthesis of specific diastereomers of complex cyclopentanols.

Substrate TypeReducing Agent/ConditionsMajor Product Diastereomer
α,β-Unsaturated KetoneNaBH₄, CeCl₃ (Luche Reduction)Allylic Alcohol (1,2-reduction)
β-HydroxyketoneAlkoxydialkylboranessyn-1,3-diol
β-Alkoxy KetoneBoron HydridesProtected syn-1,3-diol

This table summarizes methods for the diastereoselective reduction of cyclopentanone derivatives.

Stereochemical Fidelity and Control in the Synthesis of 1r,3s 3 Phenylmethoxycyclopentan 1 Ol

Principles of Asymmetric Induction in Cyclopentanol (B49286) Systems

Asymmetric induction is the process by which a chiral element within a substrate, reagent, or catalyst influences the creation of a new stereocenter, leading to the preferential formation of one enantiomer or diastereomer over another. In the context of synthesizing (1R,3S)-3-phenylmethoxycyclopentan-1-ol, asymmetric induction is crucial for establishing the correct relative and absolute stereochemistry at the C1 and C3 positions of the cyclopentane (B165970) ring.

The synthesis of substituted cyclopentanes can be approached through various methods, including domino reactions that form multiple carbon-carbon bonds and stereocenters in a single, efficient step. For instance, organocatalytic triple Michael domino reactions have been developed for the asymmetric synthesis of fully substituted cyclopentanes. nih.gov In such a reaction leading to a 1,3-disubstituted cyclopentanol, the facial selectivity of nucleophilic attack on a prochiral carbonyl group is often directed by a pre-existing stereocenter on the cyclopentane ring. The steric and electronic properties of the substituent at the C3 position (the phenylmethoxy group) will govern the trajectory of the incoming reagent to the C1 carbonyl group.

Several models, such as Cram's rule, the Felkin-Ahn model, and the Cornforth model, provide a framework for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds. youtube.com According to the Felkin-Ahn model, the nucleophile preferentially attacks the carbonyl carbon from the face opposite to the largest substituent at the adjacent chiral center to minimize steric hindrance. In the case of a precursor like 3-phenylmethoxycyclopentanone, the bulky phenylmethoxy group would direct the approach of a reducing agent to the opposite face of the ring, thereby establishing the trans relationship between the hydroxyl and phenylmethoxy groups, characteristic of the (1R,3S) isomer.

The effectiveness of this substrate-controlled diastereoselectivity depends on the conformational rigidity of the cyclopentane ring and the nature of the substituents and reagents. The cyclopentane ring is flexible, adopting various envelope and half-chair conformations, which can complicate stereochemical predictions. However, bulky substituents can lock the ring into a preferred conformation, enhancing the facial bias and leading to higher diastereoselectivity.

Chiral Auxiliary and Ligand Design for Stereoselective Reactions

When substrate control is insufficient to achieve the desired stereoselectivity, external chiral influences are employed. These can be in the form of chiral auxiliaries, which are temporarily attached to the substrate, or chiral ligands that coordinate to a metal catalyst. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is covalently bonded to the substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is removed and can often be recycled. sigmaaldrich.com For the synthesis of cyclopentanol systems, chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be employed. wikipedia.orgscielo.org.mx For example, an achiral cyclopentenone precursor could be derivatized with a chiral auxiliary to direct a conjugate addition reaction, which would establish the stereocenter at C3. Subsequent reduction of the C1 carbonyl would then be directed by this newly formed stereocenter. D-glucose-derived chiral auxiliaries have been used in the enantioselective synthesis of cross-conjugated cyclopentenones, which are precursors to cyclopentanols. nih.gov

Chiral Ligands: Asymmetric catalysis using chiral ligands is an economically and environmentally attractive method for inducing enantioselectivity. wikipedia.org In this approach, a small amount of a chiral ligand complexes with a metal center to create a chiral catalytic environment. This chiral catalyst then promotes the desired reaction with high enantioselectivity. For the synthesis of chiral cyclopentanes, various catalytic systems have been developed. For instance, N-heterocyclic carbene (NHC) ligands have been used in nickel-catalyzed enantioselective methodologies to form five-membered carbocycles. epfl.ch In the synthesis of this compound, a key step could be the asymmetric reduction of 3-phenylmethoxycyclopentanone. Chiral ligands such as those based on BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexed with ruthenium or rhodium are highly effective for the asymmetric hydrogenation of ketones, often providing high yields and excellent enantiomeric excesses. The specific design of the ligand, including its steric bulk and electronic properties, is critical for achieving high levels of stereocontrol.

Below is a table summarizing the performance of selected chiral ligands in the synthesis of chiral cyclopentanone (B42830) derivatives, which are direct precursors to cyclopentanols.

Catalyst/Ligand SystemSubstrate TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
CuCl/(S)-p-tol-BINAP3,5-dialkyl-2-cyclopenten-1-one2,4-dialkylcyclopentanone≥ 90:10≥ 91%
Chiral N-Heterocyclic Carbene/NickelAryl enoates and internal alkynesCyclopentenonesN/AHigh
Diphenyl prolinol trimethylsilyl (B98337) etherOxindole (B195798), diene, and cinnamaldehydeSubstituted cyclopentane15:189%
Chiral Triazolium PrecatalystEnals and enonesCyclopentene (B43876)cis-selectiveHigh

This table presents data for analogous cyclopentane systems to illustrate the effectiveness of different chiral catalysts and ligands. nih.govepfl.chnih.govnih.gov

Kinetic and Dynamic Kinetic Resolution in the Context of Cyclopentanols

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. Kinetic resolution and dynamic kinetic resolution are powerful methods for obtaining enantiomerically pure compounds, including cyclopentanols. wikipedia.orgwikipedia.org

Kinetic Resolution (KR): This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. princeton.edu In the context of this compound, a racemic mixture of 3-phenylmethoxycyclopentan-1-ol could be subjected to enzymatic acylation using a lipase (B570770). Lipases are highly enantioselective enzymes that would acylate one enantiomer (e.g., the (1S,3R) enantiomer) at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted this compound.

Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of KR by combining the resolution step with an in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomeric product. princeton.edu For DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu A common strategy for the DKR of secondary alcohols involves a combination of an enzyme for the enantioselective acylation and a metal catalyst (often ruthenium-based) to racemize the alcohol. mdpi.com For a precursor to this compound, such as racemic 3-phenylmethoxycyclopentanone, a DKR could be achieved through asymmetric hydrogenation. In this process, a chiral ruthenium-BINAP catalyst would reduce one enantiomer of the ketone much faster than the other, while a base or another catalyst would continuously racemize the ketone, funneling the entire starting material to the desired (1R,3S)-cyclopentanol product.

The following table provides examples of kinetic and dynamic kinetic resolutions applied to cyclopentanone precursors.

Resolution MethodSubstrateCatalyst/ReagentProductSelectivity/Yield
Kinetic ResolutionRacemic 3,5-dialkyl-2-cyclopenten-1-onesCuCl/(S)-p-tol-BINAPChiral 2,4-dialkylcyclopentanonesGood selectivity factors (25-52)
Dynamic Kinetic ResolutionRacemic 3,5-dialkyl-2-cyclopenten-1-onesCuCl/(S)-p-tol-BINAP with NaOt-Bu/t-BuOHChiral 2,4-dialkylcyclopentanones>89% yield, >91% ee, >90:10 dr
Dynamic Kinetic ResolutionRacemic secondary alcoholsRuthenium catalyst and Novozyme® 435Chiral esters>96% yield, 99% ee

This table illustrates the application of KR and DKR to cyclopentanone systems, which are precursors to the target cyclopentanol. nih.govmdpi.com

Diastereomeric Ratio and Enantiomeric Excess Determination Methodologies

The successful stereoselective synthesis of this compound requires accurate and reliable methods to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product. The most common techniques for this purpose are nuclear magnetic resonance (NMR) spectroscopy and chiral high-performance liquid chromatography (HPLC).

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the diastereomeric ratio of a compound. Diastereomers have different physical properties and, therefore, will typically exhibit distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, their relative ratio can be calculated. To determine the enantiomeric excess, a chiral environment must be created in the NMR tube. This can be achieved in two main ways:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers will have different NMR spectra, allowing for the quantification of their ratio, which directly corresponds to the enantiomeric ratio of the original sample.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These are chiral compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integration. Lanthanide-based chiral shift reagents are often used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most widely used and accurate methods for determining enantiomeric excess. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. elementlabsolutions.com By separating the enantiomers, their relative amounts can be determined by integrating the areas of their corresponding peaks in the chromatogram. A wide variety of CSPs are commercially available, based on polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or synthetic chiral polymers, offering broad applicability for the separation of different classes of chiral compounds, including alcohols. For this compound, a method would be developed using a suitable chiral column and mobile phase to achieve baseline separation of the (1R,3S) and (1S,3R) enantiomers.

A summary of these analytical methodologies is presented in the table below.

MethodPrincipleApplication to this compoundAdvantagesDisadvantages
NMR SpectroscopyDiastereomers have distinct NMR signals.Determination of diastereomeric ratio (e.g., cis vs. trans isomers).Rapid analysis, provides structural information.May require high field strength for resolution.
NMR with CDACovalent derivatization to form diastereomers.Determination of enantiomeric excess after reaction with a chiral agent (e.g., Mosher's acid).Can be used with standard NMR equipment.Requires chemical modification, potential for kinetic resolution during derivatization.
NMR with CSANon-covalent interaction to form transient diastereomeric complexes.Determination of enantiomeric excess by observing split signals in the presence of a chiral solvating agent.Non-destructive, simple sample preparation.Peak separation may be small, requiring careful analysis.
Chiral HPLCDifferential interaction with a chiral stationary phase.Separation and quantification of (1R,3S) and (1S,3R) enantiomers.High accuracy and sensitivity, widely applicable.Requires method development, can be time-consuming.

Computational Investigations into the Stereochemistry and Reactivity of Phenylmethoxycyclopentanols

Quantum Chemical Calculations for Conformational Preferences and Energy Minima

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the determination of molecular geometries, energies, and other electronic properties. For a substituted cyclopentanol (B49286) like (1R,3S)-3-phenylmethoxycyclopentan-1-ol, these calculations can elucidate the preferred three-dimensional arrangements of the atoms, known as conformations, and their relative stabilities.

The cyclopentane (B165970) ring is not planar and exists in two primary puckered conformations: the "envelope" and the "half-chair". scribd.comdalalinstitute.com In the envelope conformation, four of the carbon atoms are in a plane, with the fifth atom out of the plane. The half-chair conformation has three atoms in a plane, with one atom above and one below the plane. These conformations help to relieve the torsional strain that would be present in a planar structure.

The presence of substituents, such as the hydroxyl and phenylmethoxy groups in this compound, significantly influences the conformational landscape. The relative energies of the different envelope and half-chair conformations are determined by the steric and electronic interactions of these substituents. In a cis-1,3-disubstituted cyclopentane, the two substituents are on the same side of the ring. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the most stable conformations by minimizing the energy of the molecule. These calculations would likely show a preference for conformations that minimize steric hindrance between the bulky phenylmethoxy group and the hydroxyl group, as well as their interactions with the hydrogen atoms on the cyclopentane ring.

For instance, in analogous disubstituted cyclohexanes, bulky substituents generally prefer to occupy equatorial positions to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.orgopenstax.org A similar principle would apply to the cyclopentane ring, where the substituents will favor pseudo-equatorial over pseudo-axial positions to reduce steric strain. Quantum chemical calculations can precisely quantify these energy differences, providing a detailed picture of the conformational equilibrium.

Table 1: Representative Quantum Chemical Calculation Methods for Conformational Analysis

MethodBasis SetKey Features
Density Functional Theory (DFT)e.g., 6-31G(d), 6-311+G(d,p)Balances computational cost and accuracy for geometry optimization and energy calculations.
Møller-Plesset Perturbation Theory (MP2)e.g., cc-pVTZA higher-level ab initio method that includes electron correlation for more accurate energy predictions.
Coupled Cluster (CC)e.g., CCSD(T)Considered the "gold standard" for accuracy in computational chemistry, though computationally expensive.

Molecular Dynamics Simulations of Cyclopentane Ring Conformations

While quantum chemical calculations provide a static picture of the most stable conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. nih.gov For this compound, MD simulations can be used to explore the flexibility of the cyclopentane ring and the transitions between different envelope and half-chair conformations.

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of the atoms over a period of time. This allows for the observation of conformational changes, such as the "pseudorotation" of the cyclopentane ring, where the pucker of the ring moves around the ring. scribd.com

By analyzing the trajectories from an MD simulation, it is possible to identify the most frequently visited conformations and to calculate the free energy landscape of the molecule. This can reveal the energy barriers between different conformations and the pathways for their interconversion. For a molecule with bulky and flexible substituents like the phenylmethoxy group, MD simulations can also provide insights into the conformational preferences of the side chain and its influence on the ring's dynamics. mdpi.com

Theoretical Studies on Reaction Mechanisms and Stereoselectivity Origin

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. nih.govresearchgate.netnih.gov For a chiral molecule like this compound, theoretical studies can predict how it will react with other reagents and why certain stereoisomeric products are formed preferentially.

By calculating the potential energy surface for a reaction, chemists can identify the transition states, which are the highest energy points along the reaction pathway, and the intermediates. The energy of the transition state determines the activation energy of the reaction, and thus its rate.

For reactions involving substituted cyclopentanols, such as nucleophilic substitution or elimination, computational methods can be used to model the approach of the reactant and the geometry of the transition state. This can explain, for example, why a reagent might preferentially attack from one face of the cyclopentane ring over the other, leading to a high degree of stereoselectivity. The steric bulk of the phenylmethoxy group and the directing effect of the hydroxyl group would be expected to play a significant role in controlling the stereochemical outcome of such reactions.

Computational Prediction of Stereochemical Descriptors and Spectroscopic Properties

One of the powerful applications of computational chemistry is the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra. itu.edu.truncw.edugithub.io By calculating the magnetic shielding of each nucleus in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. nih.gov

For this compound, different conformations will have distinct NMR spectra. By performing quantum chemical calculations on the various low-energy conformations identified through conformational analysis, a weighted average of the predicted spectra can be calculated based on the Boltzmann distribution of the conformers. This predicted spectrum can then be compared with the experimental spectrum to validate the computationally determined conformational preferences.

Furthermore, computational methods can predict other stereochemical descriptors, such as the sign and magnitude of optical rotation. These predictions can be crucial for assigning the absolute configuration of a chiral molecule when experimental data is ambiguous. The accurate prediction of spectroscopic properties provides a powerful link between theoretical models and experimental reality, offering a robust method for structural elucidation. nih.gov

Role of 1r,3s 3 Phenylmethoxycyclopentan 1 Ol As a Chiral Synthon in Academic Research

Utilization in the Construction of Natural Product Cores

The stereochemically defined cyclopentane (B165970) framework of (1R,3S)-3-phenylmethoxycyclopentan-1-ol makes it a highly suitable precursor for the core structures of several classes of natural products and their analogues, most notably carbocyclic nucleosides and prostaglandins. uni-hamburg.denih.gov

Carbocyclic Nucleosides: These are analogues of natural nucleosides where the furanose sugar ring is replaced by a cyclopentane ring. uni-hamburg.deresearchgate.net This modification imparts greater chemical and enzymatic stability, particularly against cleavage of the N-glycosidic bond, making them attractive targets for antiviral and anticancer drug development. uni-hamburg.de Synthetic strategies often employ a convergent approach where a functionalized carbocyclic moiety is coupled with a nucleobase. uni-hamburg.de Chiral synthons like this compound serve as precursors to the required functionalized cyclopentane ring, ensuring the correct stereochemistry in the final product. For example, derivatives of this synthon can be converted into cyclopentylamines, which are then used to build the heterocyclic base in a linear fashion, or coupled directly in a convergent synthesis. uni-hamburg.de

Prostaglandins: This family of lipid compounds possesses a wide range of biological activities and features a substituted cyclopentane core. nih.govnih.gov The asymmetric total synthesis of prostaglandins relies heavily on the use of chiral building blocks to establish the multiple stereocenters of the core ring. nih.govmdpi.com Key intermediates, such as the renowned Corey lactone, are chiral cyclopentane derivatives from which the characteristic side chains of prostaglandins are elaborated. mdpi.com A synthon like this compound provides a pre-formed, stereochemically defined cyclopentane nucleus, which can be strategically functionalized to access these complex natural products and their medicinally important analogues. nih.gov

Natural Product ClassCore StructureRole of this compound
Carbocyclic NucleosidesSubstituted Cyclopentane RingProvides the chiral carbocyclic core, replacing the furanose sugar moiety. uni-hamburg.denih.gov
ProstaglandinsSubstituted Cyclopentane RingServes as a starting point for the stereocontrolled construction of the central five-membered ring. nih.govnih.gov
Table 1: Application of this compound in Natural Product Synthesis.

Precursor to Structurally Diverse Chiral Building Blocks

The functional groups of this compound—the secondary alcohol and the benzyl-protected secondary alcohol—allow for its conversion into a wide array of other useful chiral synthons. The distinct reactivity of these groups enables selective chemical manipulation.

Key transformations include:

Oxidation of the Hydroxyl Group: The secondary alcohol at the C-1 position can be oxidized to a ketone, yielding the chiral (3S)-3-(phenylmethoxy)cyclopentan-1-one. This ketone is a versatile intermediate, allowing for the introduction of various substituents at the C-1 position via nucleophilic addition reactions.

Activation and Displacement: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating its displacement by a wide range of nucleophiles with inversion of configuration (SN2 reaction). This allows for the introduction of nitrogen, carbon, or other heteroatom substituents at the C-1 position with predictable stereochemistry.

Deprotection of the Benzyl (B1604629) Ether: The phenylmethoxy (benzyl) group is a common protecting group for alcohols that can be readily removed by catalytic hydrogenation. This unmasks the hydroxyl group at the C-3 position, yielding (1R,3S)-cyclopentane-1,3-diol. This diol can then be selectively protected or functionalized at either hydroxyl group to generate further building blocks.

Conversion to Amines: The hydroxyl group can be converted to an amino group, for instance, via a Mitsunobu reaction with an appropriate nitrogen source or through reductive amination of the corresponding ketone. The resulting chiral aminocyclopentanol derivatives are valuable intermediates, for example in the synthesis of antiviral drugs.

Starting SynthonTransformationResulting Chiral Building BlockPotential Application
This compoundOxidation (e.g., Swern, PCC)(3S)-3-(phenylmethoxy)cyclopentan-1-oneIntroduction of new stereocenters via nucleophilic addition.
This compoundHydrogenolysis (H₂, Pd/C)(1R,3S)-cyclopentane-1,3-diolSynthesis of differentially protected diols.
This compoundMitsunobu Reaction (e.g., with HN₃) followed by reduction(1S,3S)-3-(phenylmethoxy)cyclopentan-1-aminePrecursor for carbocyclic nucleoside analogues.
This compoundTosylation followed by SN2 displacement with an azide, then reduction(1S,3S)-3-(phenylmethoxy)cyclopentan-1-amineIntroduction of an amino group with inversion of stereochemistry.
Table 2: Conversion of this compound to other Chiral Synthons.

Enabling Stereocontrol in Subsequent Synthetic Transformations

A primary advantage of using a chiral synthon like this compound is its ability to direct the stereochemical outcome of subsequent reactions. The pre-existing stereocenters at C-1 and C-3, along with the sterically demanding phenylmethoxy group, exert significant influence on the conformation of the cyclopentane ring and control the facial selectivity of approaching reagents.

This principle, known as substrate-controlled diastereoselection, is fundamental in asymmetric synthesis. For example, in a reaction involving the corresponding ketone, (3S)-3-(phenylmethoxy)cyclopentan-1-one, a nucleophile will preferentially attack from the face of the ring opposite to the bulky phenylmethoxy group. This steric hindrance effectively shields one face of the molecule, leading to the formation of one diastereomer in preference to the other.

Similarly, reactions on a double bond introduced into the cyclopentane ring would be directed by the adjacent stereocenters. For instance, an epoxidation or dihydroxylation reaction on a cyclopentene (B43876) derived from this synthon would likely occur on the less sterically hindered face, allowing for the predictable installation of new stereocenters relative to those already present. This ability to relay stereochemical information from the starting material to the product is a hallmark of efficient chiral pool synthesis and a key reason for the utility of synthons like this compound in academic research.

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